molecular formula C2AlCl7 B14505524 Chloro[bis(trichloromethyl)]alumane CAS No. 64530-58-1

Chloro[bis(trichloromethyl)]alumane

Cat. No.: B14505524
CAS No.: 64530-58-1
M. Wt: 299.2 g/mol
InChI Key: DUUGTUMLTYNNNJ-UHFFFAOYSA-M
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Description

Chloro[bis(trichloromethyl)]alumane is a chemical compound with the molecular formula C_2Cl_6Al It is known for its unique structure, which includes an aluminum atom bonded to a chlorine atom and two trichloromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: Chloro[bis(trichloromethyl)]alumane can be synthesized through the reaction of aluminum trichloride with trichloromethyl compounds under controlled conditions. The reaction typically involves the use of a solvent such as dichloromethane and is carried out at low temperatures to ensure the stability of the product.

Industrial Production Methods: In an industrial setting, the production of this compound involves the chlorination of aluminum compounds in the presence of trichloromethyl sources. The process is optimized to achieve high yields and purity, often employing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: Chloro[bis(trichloromethyl)]alumane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, leading to the formation of new compounds.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the aluminum center.

Common Reagents and Conditions:

    Substitution Reactions: Typically involve nucleophiles such as amines or alcohols under mild conditions.

    Oxidation Reactions: Often require oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Can be carried out using reducing agents such as lithium aluminum hydride.

Major Products Formed:

    Substitution Products: New organoaluminum compounds with varied functional groups.

    Oxidation Products: Oxidized aluminum species.

    Reduction Products: Reduced forms of the original compound, potentially leading to the formation of aluminum hydrides.

Scientific Research Applications

Chloro[bis(trichloromethyl)]alumane has several applications in scientific research:

    Materials Science: Employed in the preparation of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

    Biology and Medicine: Investigated for its potential use in the development of new pharmaceuticals and as a catalyst in biochemical reactions.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex organic compounds.

Mechanism of Action

The mechanism of action of chloro[bis(trichloromethyl)]alumane involves its ability to act as a Lewis acid, accepting electron pairs from other molecules. This property allows it to facilitate various chemical reactions, including catalysis and the formation of coordination complexes. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

    Bis(trichloromethyl)carbonate: Another compound containing trichloromethyl groups, used as a chlorinating agent.

    Trichloromethylsilane: A silicon-based compound with similar reactivity.

    Trichloromethylbenzene: An aromatic compound with trichloromethyl substituents.

Uniqueness: Chloro[bis(trichloromethyl)]alumane is unique due to the presence of an aluminum center, which imparts distinct chemical properties and reactivity compared to other trichloromethyl-containing compounds. Its ability to act as a Lewis acid and participate in a wide range of chemical reactions makes it a valuable reagent in both academic and industrial research.

Properties

CAS No.

64530-58-1

Molecular Formula

C2AlCl7

Molecular Weight

299.2 g/mol

IUPAC Name

chloro-bis(trichloromethyl)alumane

InChI

InChI=1S/2CCl3.Al.ClH/c2*2-1(3)4;;/h;;;1H/q;;+1;/p-1

InChI Key

DUUGTUMLTYNNNJ-UHFFFAOYSA-M

Canonical SMILES

C([Al](C(Cl)(Cl)Cl)Cl)(Cl)(Cl)Cl

Origin of Product

United States

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